molecular formula C20H21ClN2S B2901344 N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine CAS No. 866010-06-2

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine

Katalognummer B2901344
CAS-Nummer: 866010-06-2
Molekulargewicht: 356.91
InChI-Schlüssel: RVWQAGXUKUBOIP-QOCHGBHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine, also known as TTP488, is a novel small molecule drug that has been studied for its potential therapeutic applications in various diseases.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one to form an intermediate Schiff base, which is then reduced with sodium borohydride to yield the final product.

Starting Materials
4-chlorobenzaldehyde, 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one, sodium borohydride

Reaction
Step 1: 4-chlorobenzaldehyde is reacted with 2-amino-3-(tert-butyl)-4-phenylthiazol-5(2H)-one in ethanol to form an intermediate Schiff base., Step 2: The Schiff base is then reduced with sodium borohydride in methanol to yield the final product, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine.

Wirkmechanismus

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine acts as a selective antagonist of the receptor for advanced glycation end products (RAGE), a transmembrane receptor that is involved in the pathogenesis of various inflammatory and neurodegenerative diseases. By blocking the binding of RAGE to its ligands, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can reduce neuroinflammation and promote neuroprotection.

Biochemische Und Physiologische Effekte

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1, in the brain and peripheral tissues. It also promotes the expression of anti-inflammatory cytokines, such as IL-10. In addition, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine can enhance the clearance of amyloid-beta, a key pathological hallmark of Alzheimer's disease, from the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its selectivity for RAGE, which reduces the potential for off-target effects. It is also well-tolerated and has a good safety profile. However, one of the limitations of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is its relatively low potency, which may require higher doses for therapeutic efficacy.

Zukünftige Richtungen

There are several future directions for the research and development of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine. One direction is to further optimize the synthesis method to improve the yield and purity of the product. Another direction is to investigate the potential therapeutic applications of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine in other diseases, such as multiple sclerosis and traumatic brain injury. Moreover, the combination of N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects. Finally, the development of more potent RAGE antagonists may provide new opportunities for the treatment of inflammatory and neurodegenerative diseases.
Conclusion:
In conclusion, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective antagonism of RAGE provides a novel approach for the treatment of inflammatory and neurodegenerative diseases. Further research is warranted to optimize its synthesis, investigate its therapeutic potential in other diseases, and explore its combination with other drugs or therapies.

Wissenschaftliche Forschungsanwendungen

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In preclinical studies, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been shown to reduce neuroinflammation, improve cognitive function, and promote neuroprotection. In clinical trials, N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine has been well-tolerated and showed promising results in improving cognitive function in patients with Alzheimer's disease.

Eigenschaften

IUPAC Name

3-tert-butyl-N-[(4-chlorophenyl)methyl]-4-phenyl-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2S/c1-20(2,3)23-18(16-7-5-4-6-8-16)14-24-19(23)22-13-15-9-11-17(21)12-10-15/h4-12,14H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWQAGXUKUBOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden](4-chlorophenyl)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.